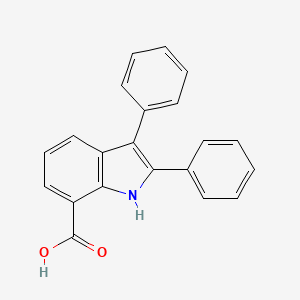
2,3-diphenyl-1H-indole-7-carboxylic acid
Übersicht
Beschreibung
2,3-diphenyl-1H-indole-7-carboxylic acid is an organic compound belonging to the class of 2-phenylindoles. These compounds are characterized by an indole ring substituted at the 2-position with a phenyl group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Wirkmechanismus
Target of Action
The primary target of 2,3-diphenyl-1H-indole-7-carboxylic acid is the Serine/threonine-protein kinase pim-1 . This protein kinase plays a crucial role in cell survival and proliferation, providing a selective advantage in tumorigenesis .
Mode of Action
The interaction between the compound and its target could lead to changes in the kinase’s activity, potentially influencing cell survival and proliferation .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to cell survival and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its influence on the activity of the serine/threonine-protein kinase pim-1 . By interacting with this kinase, the compound could potentially affect cell survival and proliferation .
Biochemische Analyse
Biochemical Properties
It is known to interact with the serine/threonine-protein kinase pim-1 in humans
Cellular Effects
Indole derivatives, to which this compound belongs, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2,3-diphenyl-1H-indole-7-carboxylic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to interact with the serine/threonine-protein kinase pim-1 in humans
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode ist die Fischer-Indol-Synthese, die die Reaktion von Phenylhydrazin mit einem geeigneten Keton unter sauren Bedingungen beinhaltet, um den Indolring zu bilden . Die Einführung der Carbonsäuregruppe an der 7-Position kann durch verschiedene Funktionalisierungsreaktionen erfolgen.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2,3-Diphenyl-1H-indol-7-carbonsäure kann eine großtechnische Fischer-Indol-Synthese umfassen, gefolgt von Reinigungs- und Funktionalisierungsschritten. Die spezifischen Bedingungen und Reagenzien, die verwendet werden, können je nach gewünschtem Ertrag und Reinheit des Endprodukts variieren.
Analyse Chemischer Reaktionen
Reaktionstypen
2,3-Diphenyl-1H-indol-7-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinonoidderivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroindolderivaten führen.
Substitution: Elektrophile Substitutionsreaktionen können am Indolring auftreten, insbesondere an der 3-Position.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Elektrophile Reagenzien wie Halogene und Nitroverbindungen können unter sauren oder basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinonoidderivate.
Reduktion: Dihydroindolderivate.
Substitution: Verschiedene substituierte Indolderivate, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2,3-Diphenyl-1H-indol-7-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Ein bekanntes Ziel ist die Serin/Threonin-Protein-Kinase Pim-1, die eine Rolle beim Zellüberleben und der Zellproliferation spielt . Die Verbindung kann ihre Wirkung durch Bindung an diese Kinase und Modulation ihrer Aktivität ausüben, was zu nachgeschalteten Auswirkungen auf zelluläre Signalwege führt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Phenylindol: Fehlt die Carbonsäuregruppe an der 7-Position.
3-Phenylindol: An der 3-Position statt der 2-Position mit einer Phenylgruppe substituiert.
Indol-3-essigsäure: Ein Pflanzenhormon mit einer Carbonsäuregruppe an der 3-Position.
Einzigartigkeit
2,3-Diphenyl-1H-indol-7-carbonsäure ist einzigartig aufgrund des Vorhandenseins von Phenylgruppen sowohl an der 2- als auch an der 3-Position und einer Carbonsäuregruppe an der 7-Position. Dieses spezifische Substitutionsmuster trägt zu seinen einzigartigen chemischen und biologischen Eigenschaften bei, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
2,3-diphenyl-1H-indole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2/c23-21(24)17-13-7-12-16-18(14-8-3-1-4-9-14)19(22-20(16)17)15-10-5-2-6-11-15/h1-13,22H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUDUXWVPIEHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=CC=C3C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407427 | |
| Record name | 2,3-diphenyl-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197313-74-9 | |
| Record name | 2,3-Diphenyl-1H-indole-7-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197313749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-diphenyl-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIPHENYL-1H-INDOLE-7-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BFF2LV9EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3031126.png)
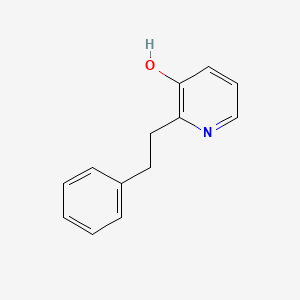

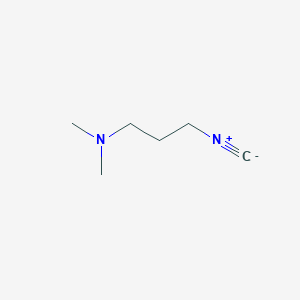
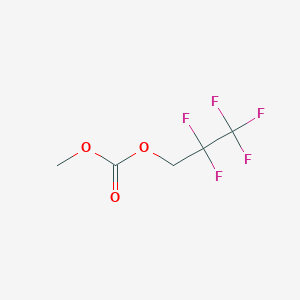
![4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid](/img/structure/B3031135.png)


![3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3031139.png)
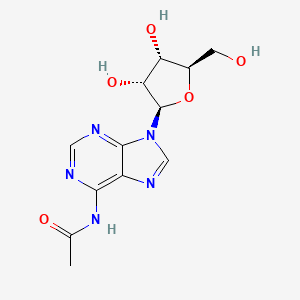
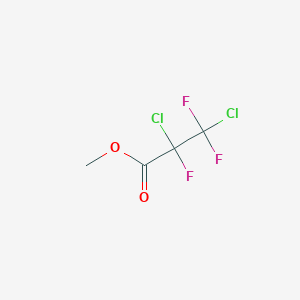
![2-[(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B3031145.png)
![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3031147.png)
![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)
